(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Overview
Description
“(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is a member of the class of oxindoles that is 2-oxindole carrying a carboxymethyl substituent at position 3 . It has a role as a plant metabolite . It is a monocarboxylic acid, a member of indole-3-acetic acids and a member of oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H11NO3 . The InChI string representation of its structure isInChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(5-10(13)14)11(15)12-9/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14)
. This provides a unique identifier for the compound and can be used to generate a 3D structure.
Scientific Research Applications
Stereochemical Investigations
The compound (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, and its related derivatives, have been studied for their stereochemical properties. A research by El-Samahy (2005) investigated the nucleophilic addition of methyl ethyl ketone to related compounds, revealing the formation of various diastereomeric mixtures, highlighting the stereochemical complexity of these reactions (El-Samahy, 2005).
Regioselective Addition Reactions
Another study by Koz’minykh et al. (2006) focused on the regioselective addition of aromatic amines to derivatives of this compound. This study provided insights into the selective addition at the α-position of the activated exocyclic C=C bond, demonstrating the compound's reactivity and potential for derivatization (Koz’minykh et al., 2006).
Novel Mannich Bases and Electrochemical Studies
In a study by Naik et al. (2013), novel Mannich bases bearing pyrazolone moiety were synthesized using derivatives of this compound. These compounds were characterized for their electrochemical properties, providing a basis for their potential application in electrochemical sensors and devices (Naik et al., 2013).
Antimicrobial and Anti-inflammatory Applications
Research by Gadegoni and Manda (2013) synthesized novel derivatives with anti-inflammatory and antimicrobial activities. The study showed that specific derivatizations of this compound could result in compounds with significant biological activities, suggesting potential pharmaceutical applications (Gadegoni & Manda, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that these compounds may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of indole derivatives. These interactions often involve binding to the active sites of enzymes, thereby influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, making it a valuable tool for studying enzyme kinetics and protein interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell growth and differentiation. Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of indole derivatives. These interactions can influence the levels of various metabolites and alter the metabolic flux within the cell. The compound’s role in these pathways highlights its importance in biochemical research and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound is crucial for understanding its role in cellular processes and its potential therapeutic applications .
Properties
IUPAC Name |
2-(1-methyl-2-oxo-3H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(12)15)6-10(13)14/h2-5,8H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUWIAWMJHZMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390192 | |
Record name | (1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21591-75-3 | |
Record name | (1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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